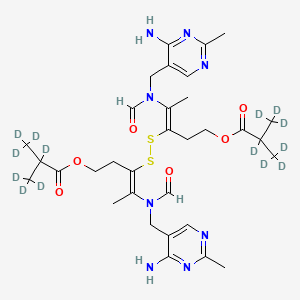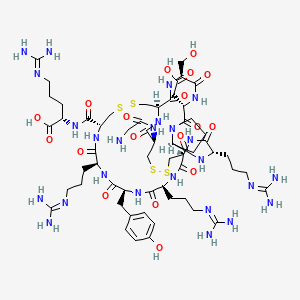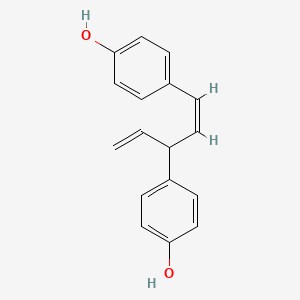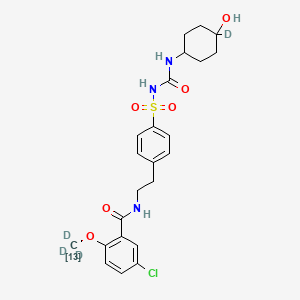
4-trans-Hydroxy glibenclamide-13C,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-trans-Hydroxy glibenclamide-13C,d4 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 4-trans-Hydroxy glibenclamide, which is a metabolite of glibenclamide, a well-known antidiabetic drug. The isotopic labeling makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
The synthesis of 4-trans-Hydroxy glibenclamide-13C,d4 involves the incorporation of carbon-13 and deuterium into the 4-trans-Hydroxy glibenclamide molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-trans-Hydroxy glibenclamide-13C,d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-trans-Hydroxy glibenclamide-13C,d4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.
Biology: It is used to study the metabolism and pharmacokinetics of glibenclamide and its metabolites.
Medicine: It is used in the development of new antidiabetic drugs and in the study of drug interactions.
Industry: It is used in the quality control and validation of pharmaceutical products
Mechanism of Action
The mechanism of action of 4-trans-Hydroxy glibenclamide-13C,d4 is similar to that of glibenclamide. It inhibits ATP-sensitive potassium channels, leading to the depolarization of pancreatic beta cells and the subsequent release of insulin. This action helps to lower blood glucose levels. The isotopic labeling allows for detailed studies of the drug’s pharmacokinetics and metabolism .
Comparison with Similar Compounds
4-trans-Hydroxy glibenclamide-13C,d4 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
4-trans-Hydroxy glibenclamide: The non-labeled version of the compound.
4-trans-Hydroxy glibenclamide-d5: Labeled with deuterium only.
Glibenclamide: The parent compound, used as an antidiabetic drug .
Properties
Molecular Formula |
C23H28ClN3O6S |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D |
InChI Key |
IUWSGCQEWOOQDN-DVTZPOFQSA-N |
Isomeric SMILES |
[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


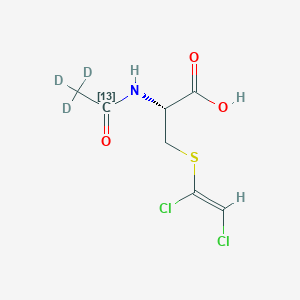
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
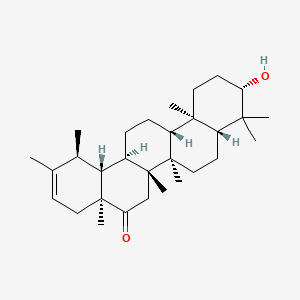
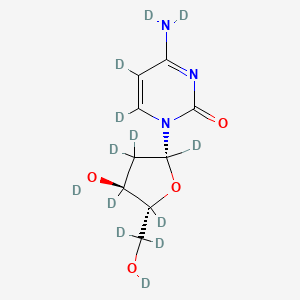
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)
![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
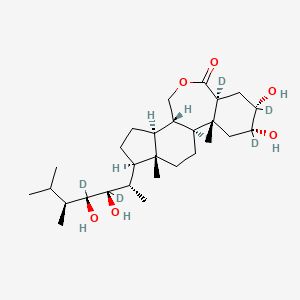
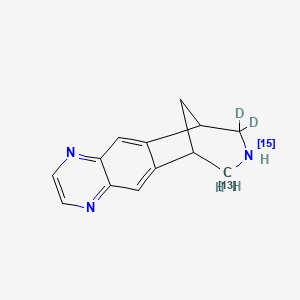
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
